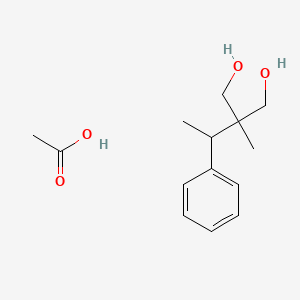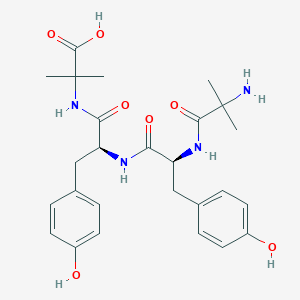
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is a synthetic peptide compound It is composed of a sequence of amino acids, specifically 2-methylalanine and tyrosine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
化学反应分析
Types of Reactions
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
科学研究应用
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of peptide-based materials and biotechnological applications.
作用机制
The mechanism of action of 2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine involves its interaction with specific molecular targets. The tyrosine residues can participate in hydrogen bonding and π-π interactions, which are crucial for binding to receptors or enzymes. The 2-methylalanine residues provide structural stability and resistance to enzymatic degradation.
相似化合物的比较
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used for the treatment of type 2 diabetes.
Retatrutide: A triple agonist targeting glucagon, GLP-1, and GIP receptors, investigated for obesity treatment.
Uniqueness
2-Methylalanyl-L-tyrosyl-L-tyrosyl-2-methylalanine is unique due to its specific sequence and structural properties, which confer distinct biological activities and stability compared to other peptides.
属性
CAS 编号 |
821776-20-9 |
|---|---|
分子式 |
C26H34N4O7 |
分子量 |
514.6 g/mol |
IUPAC 名称 |
2-[[(2S)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H34N4O7/c1-25(2,27)23(35)29-19(13-15-5-9-17(31)10-6-15)21(33)28-20(14-16-7-11-18(32)12-8-16)22(34)30-26(3,4)24(36)37/h5-12,19-20,31-32H,13-14,27H2,1-4H3,(H,28,33)(H,29,35)(H,30,34)(H,36,37)/t19-,20-/m0/s1 |
InChI 键 |
YYOSXQPRYBZSRO-PMACEKPBSA-N |
手性 SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N |
规范 SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
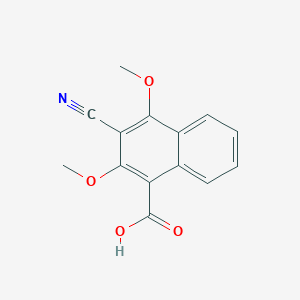

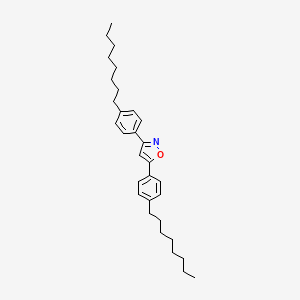

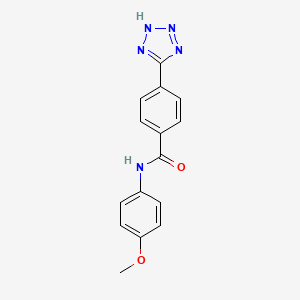
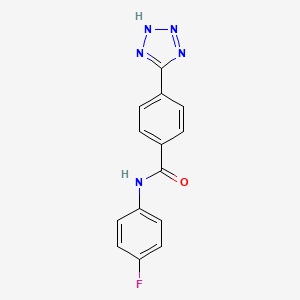
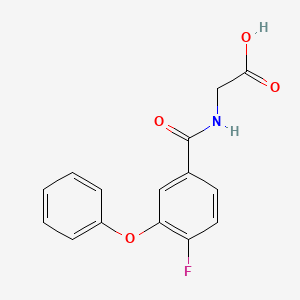
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
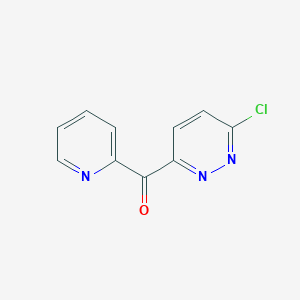
![(2S,3R,4S)-2-[2-(Morpholin-4-yl)ethyl]pyrrolidine-3,4-diol](/img/structure/B12542072.png)

